JKE-1674

Descripción general

Descripción

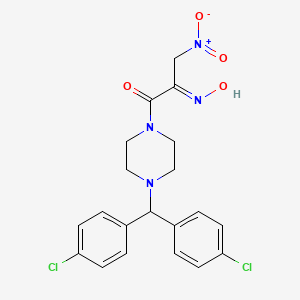

JKE-1674 es un compuesto que ha ganado considerable atención en el campo de la investigación química y biológica. Es un análogo de ML-210, donde el anillo nitroisoxazol se reemplaza por un grupo α-nitroketoxima. This compound es conocido por su capacidad para inducir la ferroptosis, una forma de muerte celular programada, al inhibir la glutatión peroxidasa 4 (GPX4) en las células .

Mecanismo De Acción

JKE-1674 ejerce sus efectos al inhibir la glutatión peroxidasa 4, una selenoproteína que desintoxica los hidroperóxidos lipídicos. El grupo α-nitroketoxima de this compound se convierte en un óxido de nitrilo (JKE-1777) en las células, que luego reacciona de forma covalente con el residuo de selenocisteína de la glutatión peroxidasa 4. Esta modificación covalente inhibe la actividad de la enzima, lo que lleva a la acumulación de hidroperóxidos lipídicos y la inducción de la ferroptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de JKE-1674 implica el reemplazo del anillo nitroisoxazol en ML-210 por un grupo α-nitroketoxima. Esta transformación se puede lograr mediante una serie de reacciones químicas bajo condiciones controladas. Los pasos clave incluyen:

Formación de α-nitroketoxima: El anillo nitroisoxazol se abre en condiciones básicas para formar una α-nitroketoxima.

Conversión a this compound: La α-nitroketoxima se somete entonces a otras transformaciones químicas para producir this compound.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se puede sintetizar en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica. El proceso implica varios pasos, incluida la preparación de intermediarios y la purificación del producto final para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

JKE-1674 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo α-nitroketoxima se puede oxidar para formar óxido de nitrilo.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro para formar varios derivados.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo nitro.

Reactivos y condiciones comunes

Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales

Aplicaciones Científicas De Investigación

JKE-1674 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

ML-210: El compuesto principal de JKE-1674, conocido por su actividad inductora de la ferroptosis.

Inhibidores de α-cloroacetamida: Otros inhibidores de la glutatión peroxidasa 4 que actúan a través de diferentes mecanismos.

Singularidad de this compound

This compound es único debido a su mayor selectividad y estabilidad en comparación con los inhibidores de α-cloroacetamida. Su capacidad para inducir la ferroptosis a través de la formación de un electrófilo de óxido de nitrilo proporciona un nuevo enfoque para atacar las células cancerosas resistentes a la terapia .

Actividad Biológica

JKE-1674 is an α-nitroketoxime compound that has emerged as a potent inhibitor of glutathione peroxidase 4 (GPX4), a critical enzyme involved in the regulation of ferroptosis, a form of regulated cell death. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

This compound functions primarily as a selective inhibitor of GPX4, which plays a pivotal role in protecting cells from oxidative stress. The inhibition of GPX4 leads to the accumulation of lipid peroxides, triggering ferroptosis. Notably, this compound exhibits biochemical properties similar to those of ML210, another GPX4 inhibitor. Both compounds yield a covalent adduct with GPX4 that has a mass of +434 Da, indicating a shared pathway in their mechanism of action .

Key Mechanistic Insights:

- Covalent Binding: this compound forms covalent adducts with cysteine and glutathione in cells, suggesting its reactivity as an electrophile .

- Cellular Activation Required: this compound does not directly engage purified GPX4; instead, it requires cellular conditions to convert into an active form capable of inhibiting GPX4 .

- Dehydration Process: The transformation into a reactive species involves dehydration, leading to the formation of nitrile oxide electrophiles that can bind to GPX4 .

In Vivo Studies

This compound has been evaluated in various in vivo models, particularly focusing on its effects on tumor growth and metastasis in RB1-deficient cancers. In studies involving mouse models with neuroendocrine prostate cancer (NEPC), this compound demonstrated significant anti-tumor activity:

- Tumor Growth Reduction: this compound markedly reduced the growth of RB-knockdown PC3 xenograft tumors .

- Metastasis Prevention: It prevented metastasis to critical organs such as the lungs and liver while improving overall survival rates in treated mice .

Table 1: Summary of In Vivo Efficacy Studies

Clinical Implications

The findings surrounding this compound highlight its potential as a therapeutic agent for treating cancers characterized by RB1 loss. Given that these cancers often exhibit resistance to conventional therapies, this compound's ability to induce ferroptosis presents a promising avenue for treatment:

- Targeted Therapy for NEPC: The use of this compound may offer a targeted approach for patients with treatment-resistant NEPC by exploiting their hypersensitivity to ferroptosis inducers .

- Safety Profile: Preclinical studies indicate that this compound does not exhibit obvious toxicity in animal models, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOHKIAPXVDWCP-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.